molecular formula C50H30 B14182851 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-82-7

1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B14182851
CAS No.: 918654-82-7
M. Wt: 630.8 g/mol
InChI Key: BNESTROVUTYGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple pyrene units, which are polycyclic aromatic hydrocarbons known for their strong fluorescence and stability.

Preparation Methods

The synthesis of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between pyrene derivatives and phenyl groups. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF). Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons in the pyrene units and subsequent energy transfer processes .

Comparison with Similar Compounds

1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene can be compared with other pyrene-based compounds, such as:

Properties

CAS No.

918654-82-7

Molecular Formula

C50H30

Molecular Weight

630.8 g/mol

IUPAC Name

1-[4-[3-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C50H30/c1-4-35-18-20-39-22-26-43(45-28-24-37(6-1)47(35)49(39)45)33-14-10-31(11-15-33)41-8-3-9-42(30-41)32-12-16-34(17-13-32)44-27-23-40-21-19-36-5-2-7-38-25-29-46(44)50(40)48(36)38/h1-30H

InChI Key

BNESTROVUTYGRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=CC(=CC=C6)C7=CC=C(C=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.